molecular formula C7H10Cl2N2 B1393174 (S)-2-Chloro-4-(1-amino)ethylpyridine hydrochloride CAS No. 1263094-57-0

(S)-2-Chloro-4-(1-amino)ethylpyridine hydrochloride

Cat. No. B1393174
CAS RN: 1263094-57-0
M. Wt: 193.07 g/mol
InChI Key: VIRAZLZJASSCKS-JEDNCBNOSA-N
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Description

“(S)-2-Chloro-4-(1-amino)ethylpyridine hydrochloride” is a pyridine derivative. Pyridines are a class of organic compounds with a six-membered ring structure, one of the carbon atoms is replaced by a nitrogen atom . They are important structural motifs found in numerous bioactive molecules .


Synthesis Analysis

While specific synthesis methods for “(S)-2-Chloro-4-(1-amino)ethylpyridine hydrochloride” are not available, pyridine derivatives can be synthesized through various methods. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of “(S)-2-Chloro-4-(1-amino)ethylpyridine hydrochloride” would likely include a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. For example, a rhodium-catalysed reductive transamination reaction has been reported for the preparation of a variety of chiral piperidines from simple pyridinium salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-Chloro-4-(1-amino)ethylpyridine hydrochloride” would depend on its specific structure. Pyridinium salts, for example, have been noted for their ability to enhance reactivity and selectivity for synthetically useful reactions under acid-free conditions .

Scientific Research Applications

Synthesis of Pyridinium Salts

(S)-2-Chloro-4-(1-amino)ethylpyridine hydrochloride: is a key intermediate in the synthesis of structurally diverse pyridinium salts. These salts are significant in many natural products and bioactive pharmaceuticals. They serve as important scaffolds in organic synthesis, leading to compounds with a wide range of reactivity and applications, including ionic liquids and ylides .

Antimicrobial Agents

Research has shown that pyridinium compounds exhibit antimicrobial properties. The compound can be used to develop new antimicrobial agents that target resistant strains of bacteria, offering a new avenue in the fight against infectious diseases .

Anti-cancer Research

Pyridinium salts derived from (S)-2-Chloro-4-(1-amino)ethylpyridine hydrochloride have been studied for their potential anti-cancer properties. These compounds can be designed to interfere with specific cancer cell pathways, providing targeted therapy options .

Anti-malarial Agents

The structural motif of pyridinium is also explored for its anti-malarial activity. By modifying the core structure of (S)-2-Chloro-4-(1-amino)ethylpyridine hydrochloride , researchers can synthesize compounds that may inhibit the growth of Plasmodium species, the parasites responsible for malaria .

Anti-cholinesterase Inhibitors

This compound is utilized in the synthesis of anti-cholinesterase inhibitors, which are important in the treatment of conditions like Alzheimer’s disease. These inhibitors can help increase the levels of neurotransmitters in the brain, potentially improving memory and cognition .

Material Science Applications

In material science, (S)-2-Chloro-4-(1-amino)ethylpyridine hydrochloride can be used to create novel materials with specific electrical or mechanical properties. These materials have potential applications in electronics, coatings, and other advanced technologies .

Gene Delivery Systems

The pyridinium salts derived from this compound can form complexes with DNA, facilitating gene delivery. This application is crucial in gene therapy, where delivering genetic material to specific cells can treat a variety of genetic disorders .

Piperidine Derivatives in Pharmaceuticals

While not a direct application of (S)-2-Chloro-4-(1-amino)ethylpyridine hydrochloride , it’s worth noting that related piperidine derivatives play a significant role in the pharmaceutical industry. These derivatives are present in various classes of drugs, indicating the potential of the compound in drug development .

Future Directions

The future directions in the research and application of “(S)-2-Chloro-4-(1-amino)ethylpyridine hydrochloride” would depend on its potential uses. Pyridine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids , suggesting a wide range of potential applications.

properties

IUPAC Name

(1S)-1-(2-chloropyridin-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-3-10-7(8)4-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRAZLZJASSCKS-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=NC=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Chloro-4-(1-amino)ethylpyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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